molecular formula C22H31NO3S B11479693 1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one

1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B11479693
M. Wt: 389.6 g/mol
InChI Key: CMJBXHCEWSTHJG-UHFFFAOYSA-N
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Description

1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[221]heptan-2-one is a complex organic compound with a unique structure that combines a bicyclic heptane ring with a piperidine and sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves multiple steps:

    Formation of the Bicyclic Heptane Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.

    Introduction of the Piperidine Group: The piperidine group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound.

    Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Final Coupling: The final step involves coupling the sulfonylated piperidine derivative with the bicyclic heptane core under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the piperidine group can interact with receptor sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one is unique due to its combination of a bicyclic heptane core with a piperidine and sulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the piperidine group, in particular, enhances its potential for interaction with biological targets, making it a valuable compound for medicinal chemistry and biological studies.

Properties

Molecular Formula

C22H31NO3S

Molecular Weight

389.6 g/mol

IUPAC Name

1-[(4-benzylpiperidin-1-yl)sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C22H31NO3S/c1-21(2)19-8-11-22(21,20(24)15-19)16-27(25,26)23-12-9-18(10-13-23)14-17-6-4-3-5-7-17/h3-7,18-19H,8-16H2,1-2H3

InChI Key

CMJBXHCEWSTHJG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4)C

Origin of Product

United States

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